Superior SYK Enzyme Potency: TAK-659 (IC₅₀ = 3.2 nM) Versus Entospletinib (IC₅₀ = 7.7 nM)
TAK-659 inhibits spleen tyrosine kinase (SYK) with an IC₅₀ of 3.2 nM in cell-free biochemical assays . In contrast, entospletinib (GS-9973), another clinically evaluated selective SYK inhibitor, demonstrates an IC₅₀ of 7.7 nM under comparable cell-free assay conditions . This represents an approximately 2.4-fold greater enzymatic potency for TAK-659.
| Evidence Dimension | SYK enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | 3.2 nM |
| Comparator Or Baseline | Entospletinib: 7.7 nM |
| Quantified Difference | 2.4-fold greater potency (lower IC₅₀) |
| Conditions | Cell-free biochemical kinase assay (recombinant SYK enzyme) |
Why This Matters
Greater enzymatic potency may enable lower dosing to achieve equivalent target engagement, potentially widening the therapeutic index, which is a critical factor when selecting a SYK inhibitor tool compound for in vivo pharmacology studies.
- [1] Yu J, Huck J, Theisen M, He H, Tirrell S, Zhang M, Kannan K. Anti-tumor activity of TAK-659, a dual inhibitor of SYK and FLT-3 kinases, in AML models. J Clin Oncol. 2016;34(15_suppl):e14091. doi:10.1200/JCO.2016.34.15_suppl.e14091 View Source
